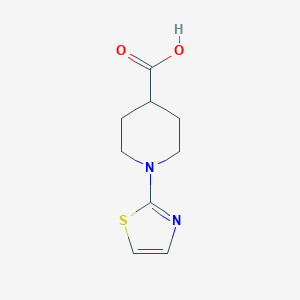

1-(Thiazol-2-yl)piperidine-4-carboxylic acid

Description

The compound 1-(Thiazol-2-yl)piperidine-4-carboxylic acid belongs to a class of piperidine derivatives functionalized with heterocyclic substituents.

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h3,6-7H,1-2,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLAPOMCQIFXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874623-60-6 | |

| Record name | 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Thiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of thiazole derivatives with piperidine derivatives under specific conditions. One common method includes the use of thiazole-2-carboxylic acid and piperidine-4-carboxylic acid as starting materials, which are then subjected to condensation reactions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1-(Thiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(Thiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The 4-methyl-thiazole in the target compound enhances lipophilicity compared to the oxazole derivative (C14H13N3O3S), which has a polar cyano group . The ethoxycarbonyl group in C9H15NO4 acts as a prodrug moiety, which can be hydrolyzed to the active carboxylic acid form in vivo .

- Biological Relevance: Avatrombopag () is a clinically approved thrombopoietin receptor agonist. The benzothiazole derivative (CAS: 953733-14-7) differs in the position of the carboxylic acid (piperidine-3- vs. 4-), which may alter its interaction with biological targets .

Research Findings and Trends

- Lipophilicity vs. Solubility: Methyl and trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility. In contrast, cyano and carboxylic acid groups enhance solubility .

- Metabolic Stability : Fluorinated derivatives (e.g., C12H13F3N2O2) exhibit prolonged half-lives due to resistance to oxidative metabolism .

- Target Selectivity : Avatrombopag’s thiazole-thiophene motif demonstrates how heterocyclic diversity can fine-tune receptor affinity .

Biological Activity

1-(Thiazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 212.27 g/mol. Its structure includes a piperidine ring substituted with a thiazole group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing thiazole moieties are often effective against bacteria and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of specific microbial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been shown to modulate pathways involved in inflammation, potentially by interacting with specific receptors related to inflammatory responses. This mechanism may offer therapeutic avenues for treating inflammatory diseases.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. For example, related compounds have exhibited significant activity in seizure models, indicating that this class of compounds could be developed further for managing epilepsy and other seizure disorders .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole ring may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

- Receptor Modulation : The compound may bind to receptors associated with pain and inflammation, altering their activity and leading to therapeutic effects .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

- Anti-inflammatory Studies : In vitro assays indicated that the compound reduced pro-inflammatory cytokine levels in cell cultures, supporting its role in inflammation modulation.

- Anticonvulsant Testing : In animal models, compounds similar to this compound displayed protective effects against induced seizures, with effective doses lower than those required for standard anticonvulsants .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticonvulsant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 1-(2-Thiazolyl)piperidine | Low | Moderate | Moderate |

| 4-Methylpiperidine | None | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.